molecular formula C9H9FN2 B13387990 3-(1-Aminoethyl)-4-fluorobenzonitrile

3-(1-Aminoethyl)-4-fluorobenzonitrile

Cat. No.: B13387990
M. Wt: 164.18 g/mol
InChI Key: VUFKNZPRTMDINV-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)-4-fluorobenzonitrile is an organic compound that features a benzene ring substituted with a nitrile group, a fluorine atom, and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminoethyl)-4-fluorobenzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluorobenzonitrile.

    Amination: The nitrile group is subjected to a reaction with ethylamine under controlled conditions to introduce the aminoethyl group.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent quality and safety .

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoethyl)-4-fluorobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various functional groups in place of the fluorine atom.

Scientific Research Applications

3-(1-Aminoethyl)-4-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)-4-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Aminoethyl)-4-hydroxybenzonitrile
  • 3-(1-Aminoethyl)-4-chlorobenzonitrile
  • 3-(1-Aminoethyl)-4-methylbenzonitrile

Uniqueness

3-(1-Aminoethyl)-4-fluorobenzonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to other similar compounds. The fluorine atom can influence the compound’s pharmacokinetics and binding affinity, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

3-(1-aminoethyl)-4-fluorobenzonitrile

InChI

InChI=1S/C9H9FN2/c1-6(12)8-4-7(5-11)2-3-9(8)10/h2-4,6H,12H2,1H3

InChI Key

VUFKNZPRTMDINV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)C#N)F)N

Origin of Product

United States

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